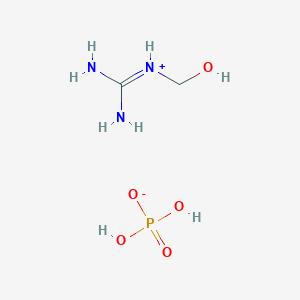
(Hydroxymethyl)guanidinium phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hydroxymethyl)guanidinium phosphate is a chemical compound that features a guanidinium group substituted with a hydroxymethyl group and paired with a phosphate anion. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The guanidinium group is known for its high basicity and ability to form hydrogen bonds, making it a versatile functional group in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Hydroxymethyl)guanidinium phosphate typically involves the reaction of hydroxymethylguanidine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Hydroxymethylguanidine+Phosphoric Acid→(Hydroxymethyl)guanidinium phosphate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (Hydroxymethyl)guanidinium phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The guanidinium group can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formylguanidinium phosphate or carboxyguanidinium phosphate.
Wissenschaftliche Forschungsanwendungen
(Hydroxymethyl)guanidinium phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Hydroxymethyl)guanidinium phosphate involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The guanidinium group can form strong hydrogen bonds with anionic species, while the hydroxymethyl group can participate in additional hydrogen bonding or covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate enzyme functions or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Guanidinium phosphate: Lacks the hydroxymethyl group but shares similar basicity and hydrogen bonding properties.
Hydroxymethylguanidine: Contains the hydroxymethyl group but lacks the phosphate anion.
Methylguanidinium phosphate: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness: (Hydroxymethyl)guanidinium phosphate is unique due to the presence of both the hydroxymethyl group and the phosphate anion
Eigenschaften
CAS-Nummer |
84963-35-9 |
|---|---|
Molekularformel |
C2H10N3O5P |
Molekulargewicht |
187.09 g/mol |
IUPAC-Name |
diaminomethylidene(hydroxymethyl)azanium;dihydrogen phosphate |
InChI |
InChI=1S/C2H7N3O.H3O4P/c3-2(4)5-1-6;1-5(2,3)4/h6H,1H2,(H4,3,4,5);(H3,1,2,3,4) |
InChI-Schlüssel |
KQGAVMJZYMWOPH-UHFFFAOYSA-N |
Kanonische SMILES |
C([NH+]=C(N)N)O.OP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


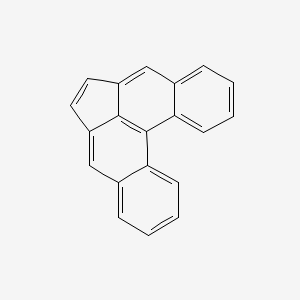
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)


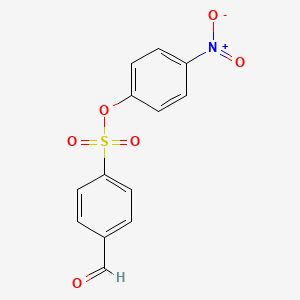

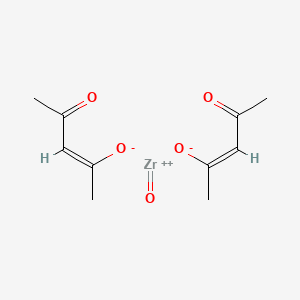

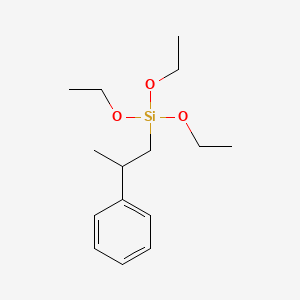



![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)

